molecular formula C10H20O2 B15342277 P-Menthane-1,2-diol CAS No. 33669-76-0

P-Menthane-1,2-diol

Cat. No.: B15342277
CAS No.: 33669-76-0
M. Wt: 172.26 g/mol
InChI Key: RYLFWQILVNWPEL-UHFFFAOYSA-N
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Description

. It is a diol, meaning it contains two hydroxyl groups, and is structurally similar to menthol, giving it a cooling sensation.

Preparation Methods

Synthetic Routes and Reaction Conditions: P-Menthane-1,2-diol can be synthesized through various chemical reactions, including the hydrogenation of menthone or the reduction of p-menthane-3,8-diol. The reaction conditions typically involve the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas under pressure.

Industrial Production Methods: In industrial settings, this compound is often produced through the hydrogenation of menthone using a fixed-bed reactor with a palladium catalyst. The process requires precise control of temperature and pressure to ensure the desired product is obtained with high purity.

Chemical Reactions Analysis

Types of Reactions: P-Menthane-1,2-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used under acidic conditions.

  • Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is commonly used for reduction reactions.

  • Substitution: Halogenation reactions can be performed using halogens like chlorine (Cl2) or bromine (Br2) in the presence of a Lewis acid catalyst.

Major Products Formed:

  • Oxidation: Forms carboxylic acids or ketones.

  • Reduction: Produces alcohols or alkanes.

  • Substitution: Results in halogenated derivatives.

Scientific Research Applications

P-Menthane-1,2-diol has a wide range of applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Studied for its potential antimicrobial properties and its role in biological systems.

  • Medicine: Investigated for its cooling and soothing effects, making it a potential ingredient in topical analgesics and skin care products.

  • Industry: Utilized in the production of fragrances, flavors, and cooling agents in consumer products.

Mechanism of Action

P-Menthane-1,2-diol is structurally similar to other menthol derivatives such as menthol, menthone, and isomenthone. its unique diol structure and specific stereochemistry give it distinct physical and chemical properties, making it particularly useful in applications requiring a cooling sensation.

Comparison with Similar Compounds

  • Menthol: Known for its cooling and analgesic properties.

  • Menthone: A ketone derivative of menthol.

  • Isomenthone: Another ketone derivative with similar properties to menthone.

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Properties

IUPAC Name

1-methyl-4-propan-2-ylcyclohexane-1,2-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O2/c1-7(2)8-4-5-10(3,12)9(11)6-8/h7-9,11-12H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYLFWQILVNWPEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC(C(C1)O)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80955286
Record name 1-Methyl-4-(propan-2-yl)cyclohexane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80955286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.26 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33669-76-0
Record name 4-Isopropyl-1-methyl-1,2-cyclohexanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33669-76-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Menthane-1,2-diol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033669760
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name P-MENTHANE-1,2-DIOL
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96755
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Methyl-4-(propan-2-yl)cyclohexane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80955286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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